1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Overview
Description
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole is a crystalline, air-stable, yellow chloroiodane compound. It is known for its utility as a starting material for the production of other hypervalent iodine compounds and as a mild chlorinating reagent . The compound exhibits good solubility in polar organic solvents such as dichloromethane and ethyl acetate .
Mechanism of Action
Target of Action
It is known to be a hypervalent iodine reagent used for oxidation reactions .
Mode of Action
It is known to be used as a starting material for the production of other hypervalent iodine compounds . It can also be used as a mild chlorinating reagent .
Biochemical Pathways
As a hypervalent iodine reagent, it is likely involved in oxidation reactions .
Pharmacokinetics
It is known to be soluble in polar organic solvents, typically dichloromethane or ethyl acetate , which may influence its bioavailability.
Result of Action
As a hypervalent iodine reagent, it is likely to induce oxidation reactions .
Action Environment
It is recommended to protect it from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°c .
Preparation Methods
The synthesis of 1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole typically involves the reaction of 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole with chlorine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole undergoes various chemical reactions, including:
Oxidation: It can act as a hypervalent iodine reagent for oxidation reactions.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Electrophilic Trifluoromethylation: It is used as a reactant in the one-pot preparation of hypervalent iodine (III)-CF3 reagent for electrophilic trifluoromethylation reactions.
Common reagents and conditions used in these reactions include polar organic solvents like dichloromethane and ethyl acetate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other hypervalent iodine compounds.
Biology and Medicine: The compound’s reactivity makes it useful in the development of new pharmaceuticals and biologically active molecules.
Industry: It serves as a mild chlorinating reagent in various industrial processes.
Comparison with Similar Compounds
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole can be compared with other hypervalent iodine compounds such as:
- 1,2-Benziodoxole, 1-chloro-1,3-dihydro-3,3-dimethyl-
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
These compounds share similar structural features but differ in their reactivity and applications. The unique aspect of this compound is its mild chlorinating ability and its role as a starting material for other hypervalent iodine compounds .
Properties
IUPAC Name |
1-chloro-3,3-dimethyl-1λ3,2-benziodoxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYOYIIQNKPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500326 | |
Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-04-1 | |
Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,3-dimethyl-1,2-benziodoxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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